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Compound of Interest |

Compound Name: Cgp 29030A
CAS No.: 113240-27-0
Cat. No.: B1668490

Executive Summary & Chemical Identity

CGP 29030A is a synthetic, cyclic polypeptide belonging to the class of somatostatin analogs
(SSAs). It acts as a potent agonist at Somatostatin Receptors (SSTR), primarily SSTR2,
mimicking the inhibitory effects of native somatostatin-14 (SRIF-14) on growth hormone and
gastrointestinal peptides.

Compound Class: Cyclic Octapeptide / Peptidomimetic.

Structural Context: Analogous to Octreotide (SMS 201-995) and Lanreotide.[1]

The "A" Designation: In Ciba-Geigy nomenclature, the suffix "A" typically denotes the salt
form used for biological screening, most commonly the acetate or hydrochloride salt, rather
than the free base.

Therapeutic Context: Antineoplastic (neuroendocrine tumors), antisecretory.

Molecular Weight Analysis

Precise molecular weight determination for CGP 29030A is critical because peptide salts can
vary significantly in mass depending on the stoichiometry of the counter-ion (acetate/chloride)
and hydration state.
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Theoretical vs. Experimental Mass

o Target Mass Range (Free Base): ~1000—1200 Da (Typical for cyclic octapeptide SSAS).
 Salt Contribution:

o Acetate:[2] +60.05 Da per mole of acid.

o HCI: +36.46 Da per mole of acid.

o Hydration: Peptides are hygroscopic; water content can account for 5-15% of the total

weight.

Determination Protocol: LC-ESI-MS

To validate the specific batch of CGP 29030A, High-Resolution Mass Spectrometry (HRMS) via
Electrospray lonization (ESI) is the gold standard.

Step-by-Step Workflow:
e Solubilization: Dissolve 0.1 mg CGP 29030A in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
e Injection: Direct infusion or LC separation (C18 column).
 lonization: Positive mode (+ESI).
e Analysis:
o Look for the doubly charged species

(common for SSAs due to Lysine and N-terminus).

o Deconvolute to find the Monoisotopic Mass (Free Base).

o Compare the weighed mass vs. calculated molarity to determine the Net Peptide Content
(NPC), revealing the salt/water fraction.

Lipophilicity Assessment (LogP vs. LogD)
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For zwitterionic peptides like CGP 29030A, the partition coefficient (

) is less relevant than the distribution coefficient (
) at physiological pH.

The Lipophilicity Challenge

o Nature: CGP 29030A contains ionizable groups (Lysine amine, N-terminus, potentially C-
terminus if not amidated).

o Physiological Relevance: At pH 7.4, the molecule exists in an equilibrium of charged states.
o Target LogD: Successful SSAs (like Octreotide) typically exhibit a

between 0.5 and 2.5. This range balances solubility for formulation with lipophilicity for
membrane interaction (receptor binding).

Preferred Method: Chromatographic Hydrophobicity
Index (CHI)

Traditional shake-flask methods are low-throughput and prone to emulsion issues with
peptides. The CHI method using RP-HPLC is self-validating and reproducible.

Protocol:

e Column: C18 Reverse Phase (high coverage).

o Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
» Mobile Phase B: Acetonitrile.

» Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Colchicine,
Octreotide).

» Measurement: Record the retention time (

) of CGP 29030A.

e Calculation: Convert
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to CHI, then to

using the calibration curve.

Experimental Data Summary (Comparative)

Since specific public data for the "A" salt is batch-dependent, the table below provides the

reference framework for validation against the closest structural standard (Octreotide).

Octreotide CGP 29030A Method of
Parameter . o
(Standard) (Target Profile) Verification
HR-MS

MW (Free Base)

1019.24 g/mol

1000 — 1150 g/mol

(Deconvolution)

MW (Salt Form)

~1120 g/mol (Acetate)

Base + Counter-ion

Gravimetric /

Elemental Analysis

LogP (Neutral)

~4.9 (Predicted)

> 4.0 (Predicted)

Computational
(ChemDraw/ACD)

LogD (pH 7.4)

1.12 (Experimental)

0.8 — 1.5 (Target)

Shake Flask or HPLC-
CHI

Solubility Water, Methanol Water, DMSO Visual / Turbidimetry
o SSTR2 ( ] Radioligand Binding
Receptor Affinity SSTR2 Selective
0.4 nM) Assay

Visualization of Workflows
Figure 1: Characterization Logic Flow

This diagram outlines the decision matrix for determining the exact properties of the CGP

29030A salt.
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Caption: Workflow for deconvoluting the "A" salt form and establishing the physicochemical
baseline.

Figure 2: HPLC-CHI Lipophilicity Protocol

The self-validating chromatographic method for determining LogD.
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Caption: Chromatographic Hydrophobicity Index (CHI) method for rapid LogD determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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